![molecular formula C25H22ClNO2 B4988436 7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B4988436.png)
7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid
Übersicht
Beschreibung
7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C25H22ClNO2 and its molecular weight is 403.9 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid is 403.1339066 g/mol and the complexity rating of the compound is 726. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
- The synthesis of related quinoline derivatives has been explored extensively in medicinal chemistry. For instance, Ukrainets et al. (2013) reported on the synthesis of 4-hydroxy-2-quinolones with significant diuretic activity, highlighting the potential of these compounds in medical applications (Ukrainets, Golik, & Chernenok, 2013).
- Similarly, Elagamey et al. (2012) studied the synthesis of pyrano[3,2-c] quinoline and 3-substituted quinoline derivatives, which could be structurally related to the compound , showing the diverse synthetic pathways available for quinoline derivatives (Elagamey, El‐Taweel, & Khalil, 2012).
Antibacterial Properties
- Research by Al-Hiari et al. (2011) on N4-acetylated hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic acids, which are structurally similar to the compound of interest, revealed appreciable antibacterial activity. This suggests potential applications of similar compounds in developing new antibacterial agents (Al-Hiari, Shakya, Alzweiri, Al-qirim, Shattat, & El-Abadelah, 2011).
Anticonvulsant Activity
- Stanton and Ackerman (1983) researched on tetracyclic indole derivatives, including pyrrolo[3,2,1-ij]quinolines, demonstrating their anticonvulsant activity. This indicates that compounds with a similar structure could potentially be used in the treatment of convulsive disorders (Stanton & Ackerman, 1983).
Diuretic Effects
- In another study, Ukrainets et al. (2018) investigated N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxamides, which are related to the compound of interest. They found that these compounds exhibit significant diuretic effects, suggesting potential applications in treating conditions that require diuresis (Ukrainets, Sidorenko, Golik, Chernenok, Grinevich, & Davidenko, 2018).
Antimalarial Activity
- Görlitzer et al. (2006) synthesized thieno[3,4-c]quinoline derivatives and tested them for antimalarial activity. This research indicates that structurally similar compounds could be effective in malaria treatment [(Görlitzer, Gabriel, Jomaa, & Wiesner, 2006)](https://consensus.app/papers/thieno34cchinolin4ylamine-synthese-prüfung-görlitzer/4142e9a4daac5cf18a00fd80c56efe50/?utm_source=chatgpt).
Cytotoxic Activity and Anticancer Potential
- Bhatt, Agrawal, and Patel (2015) conducted a study on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, focusing on their synthesis, cytotoxic activity, and potential as anticancer agents. This highlights the potential of quinoline derivatives in cancer research and treatment (Bhatt, Agrawal, & Patel, 2015).
Synthesis and Antimicrobial Activities
- Jilale et al. (1993) explored the synthesis of cyclopentathiophenacetic acid derivatives and their reactivity, contributing to the broader understanding of the synthetic pathways and potential antimicrobial applications of such compounds (Jilale, Netchitaïlo, Decroix, & Végh, 1993).
- El Mariah (2009) reported on the synthesis of novel pyrano[3,2-c]quinoline derivatives with demonstrated antimicrobial activity, further supporting the role of quinoline derivatives in developing new antimicrobial agents (El Mariah, 2009).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-10-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO2/c26-17-9-7-14(8-10-17)23-20-6-2-5-19(20)22-12-16(25(28)29)11-21-18-4-1-3-15(18)13-27(23)24(21)22/h1-2,4-5,7-12,15,18-20,23H,3,6,13H2,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDVXNWSHASYPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1CN3C(C4CC=CC4C5=CC(=CC2=C53)C(=O)O)C6=CC=C(C=C6)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.